molecular formula C15H17N B1211388 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene CAS No. 9003-56-9

2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene

Cat. No. B1211388
CAS RN: 9003-56-9
M. Wt: 211.3 g/mol
InChI Key: XECAHXYUAAWDEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related polymers often involves controlled polymerization techniques. For instance, the reversible addition-fragmentation chain transfer (RAFT) polymerization has been applied to synthesize controlled polymers from chloroprene (2-chloro-1,3-butadiene), demonstrating complete control over target molecular weight and low polydispersities (Pullan, Liu, & Topham, 2013). Furthermore, living anionic polymerization techniques have enabled the synthesis of polymers with well-defined structures from 1,3-butadiene derivatives (Hirao, Sakano, Takenaka, & Nakahama, 1998).

Molecular Structure Analysis

The molecular structure of polymers synthesized from 1,3-butadiene and related monomers can be precisely controlled. Studies show that polymers obtained from anionic polymerization of 2,3-diphenyl-1,3-butadiene exhibit exclusively 1,4-addition products, indicating a high degree of control over the polymer's microstructure (Hirao et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving these polymers often lead to modifications enhancing their properties. For example, RAFT polymerization and copper-mediated azide-alkyne cycloaddition have been utilized to create high molecular weight acrylonitrile–butadiene architectures, showcasing the versatility in modifying the chemical structure and properties of these polymers (Dürr et al., 2012).

Physical Properties Analysis

The physical properties of polymers like nitrile butadiene rubber (NBR) are crucial for their application. Techniques such as RAFT polymerization have been employed to synthesize α-functional NBR with controlled molecular weights and compositions, illustrating the impact of synthesis techniques on physical properties (Dürr et al., 2012).

Chemical Properties Analysis

The chemical properties of these polymers are significantly influenced by their molecular structure. For instance, the incorporation of 1,3-butadiene units into polymers can result in materials with unique reactivity and functionalization potential, as demonstrated in the synthesis and characterization of functionalized polymers with 1,3-butadienyl groups (Haraguchi, Sakaguchi, Sugiyama, & Hirao, 2001).

Scientific Research Applications

Controlled Polymerization

Controlled polymerization of 2-chloro-1,3-butadiene using reversible addition–fragmentation chain transfer (RAFT) polymerization has demonstrated significant industrial relevance as a crosslinked rubber, with applications ranging from adhesives to integral automotive components. Issues with the inherent toxicity of the lifecycle of thiourea-vulcanized rubber have led to the development of controlled synthesis methods for poly(2-chloro-1,3-butadiene) (Pullan, Liu, & Topham, 2013).

High Molecular Weight Architectures

High molecular weight acrylonitrile–butadiene architectures have been created via a combination of RAFT polymerization and orthogonal copper-mediated azide–alkyne cycloaddition. These architectures have a range of applications, including linear polymers and the synthesis of branched and cross-linked nitrile butadiene rubber (NBR) structures, beneficial in rubber hoses, seals, and gaskets for automobiles (Dürr et al., 2012).

Production of Elastomers and Polymers

1,3-Butadiene, a key component, is used in producing elastomers and polymers for various applications. These include styrene-butadiene rubber for natural rubber substitutes, polybutane elastomer to enhance tire resistance, chloroprene monomer for neoprene elastomers, and acrylonitrile-butadiene-styrene resins for automotive and appliance parts (National Toxicology Program technical report series, 1984).

Ziegler-Natta Polymerization

Butadiene/ethene/propene terpolymers synthesized by Ziegler-Natta polymerization demonstrate a range of properties, including varying degrees of crystallinity and thermal behavior, which are crucial for specific industrial applications (Arnold et al., 1994).

Electrochemical Reduction

The electrochemical reduction of 2-butenenitrile, a family member of electron-deficient vinylic monomers, has shown potential in forming thin grafted polymer films, which are essential in various technological applications (Deniau et al., 2006).

Photoinitiating Systems

Derivatives of this polymer, including carboxyl- and nitrile-substituted ethylenes, have shown effectiveness as components of photoinitiating systems, which are critical in the polymerization processes involving various monomers (Bamford & Mullik, 1977).

Efficient Purification Techniques

Advancements in purification techniques for 1,3-butadiene from other hydrocarbons using metal-organic frameworks showcase significant improvements in efficiency and purity, which is critical for polymer production (Liao et al., 2017).

Mechanism of Action

Target of Action

Acrylonitrile-Butadiene-Styrene (ABS) is a thermoplastic polymer . Its primary targets are various applications in industries such as automotive, electronics, and construction . ABS is desirable for manufacturers due to its remarkable physical properties, including good insulating properties, weldability, rigidity, impact resistance, abrasion, and strain resistance .

Mode of Action

ABS is a terpolymer made by polymerizing styrene and acrylonitrile in the presence of polybutadiene . The proportions can vary from 15% to 35% acrylonitrile, 5% to 30% butadiene, and 40% to 60% styrene . The result is a long chain of polybutadiene crisscrossed with shorter chains of poly(styrene-co-acrylonitrile). The nitrile groups from neighboring chains, being polar, attract each other and bind the chains together, making ABS stronger than pure polystyrene .

Biochemical Pathways

Research has shown that certain microorganisms and enzymes can degrade acrylic polymers, which include abs . More research is needed to fully understand these biodegradation pathways and their downstream effects .

Pharmacokinetics

It’s worth noting that abs exhibits excellent stability under load and favorable mechanical properties such as impact resistance, toughness, and rigidity .

Result of Action

The action of ABS results in a material with a unique combination of properties. The acrylonitrile contributes chemical resistance, fatigue resistance, hardness, and rigidity, while increasing the heat deflection temperature . The styrene gives the plastic a shiny, impervious surface, as well as hardness, rigidity, and improved processing ease . The polybutadiene, a rubbery substance, provides toughness and ductility at low temperatures, at the cost of heat resistance and rigidity .

Action Environment

The action of ABS can be influenced by environmental factors. For instance, the decomposition of 2,2′-azobisisobutyronitrile (AIBN), a common initiator in the polymerization of ABS, can occur at oil-water interfaces at room temperatures . The presence of fumed silica particles can enhance the interfacial initiation and the subsequent polymerization . Furthermore, the properties of ABS can be modified to improve impact resistance, toughness, and heat resistance .

properties

IUPAC Name

buta-1,3-diene;prop-2-enenitrile;styrene
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InChI

InChI=1S/C8H8.C4H6.C3H3N/c1-2-8-6-4-3-5-7-8;1-3-4-2;1-2-3-4/h2-7H,1H2;3-4H,1-2H2;2H,1H2
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InChI Key

XECAHXYUAAWDEL-UHFFFAOYSA-N
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Canonical SMILES

C=CC=C.C=CC#N.C=CC1=CC=CC=C1
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Molecular Formula

C15H17N
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Related CAS

106758-55-8, 106677-58-1, 721435-10-5, 9003-56-9, 108146-73-2
Record name 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene, block, graft
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Record name Acrylonitrile-butadiene-styrene graft copolymer
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Record name 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene, triblock
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Record name Acrylonitrile-butadiene-styrene copolymer
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Record name Acrylonitrile-butadiene-styrene block copolymer
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Molecular Weight

211.30 g/mol
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Physical Description

White granules/powder with a mild odor of acrylic ester; [Performance Additives MSDS]
Record name Acrylonitrile-butadiene-styrene copolymer
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Density

1.02-1.07
Record name ABS Resin
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Impurities

Two USA commercial copolymer samples examined were found to contain 30 and 50 mg/kg (ppm) residual, unreacted acrylonitrile monomer.
Record name ABS Resin
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CAS RN

9003-56-9
Record name 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene
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Record name 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene
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Record name ABS Resin
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Synthesis routes and methods I

Procedure details

50 parts of butadiene rubber latex powder, 36 parts of styrene, 14 parts of acrylonitrile, and 150 parts of deionized water were blended. To the blend, 1.0 parts of potassium oleate, 0.4 parts of cumenhydroperoxide, 0.2 parts of mercaptan-containing chain transfer agent, 0.4 parts of glucose, 0.01 parts of ferrous sulfate hydrate, and 0.3 parts of sodium pyrophosphate were added. The blend was kept at 75° C. for 5 hours to obtain g-ABS latex. To the g-ABS latex, 0.4 parts of sulfuric acid was added, coagulated and dried to obtain acrylonitrile-butadiene-styrene graft copolymer resin (g-ABS) in a powder form.
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Synthesis routes and methods II

Procedure details

The procedure of Example i was repeated except a total of 273 grams of acrylonitrile was used instead of the total of 546 grams as per Example 1. In this example, the incremental addition was repeated except only one half of each amount of acrylonitrile was used. A portion of the latex was isolated for subsequent blending and the remaining latex coagulated as per Example 1. The dry rubber had a Mooney viscosity (100° C.) of 127, a bound acrylonitrile content of 3.8 weight percent (by Carlo Erba nitrogen analysis), a bound styrene content of 40.4 weight percent (by FTIR analysis) and a glass transition temperature of -28° C. (by DSC, Differential Scanning Calorimetry).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene
Reactant of Route 2
2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene
Reactant of Route 3
2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene
Reactant of Route 4
Reactant of Route 4
2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene
Reactant of Route 5
Reactant of Route 5
2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene
Reactant of Route 6
2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene

Q & A

Q1: What spectroscopic techniques are used to characterize ABS?

A1: Several spectroscopic techniques are employed to analyze the structure and composition of ABS. These include:

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the polymer chains by analyzing characteristic absorption patterns. [, ]

Q2: Can ABS be blended with other polymers? What are the benefits?

A2: ABS is often blended with other polymers like polycarbonate (PC) [, , ], poly(lactic acid) (PLA) [, ], and polyamide-6 (PA6) [] to enhance specific properties. These benefits can include:

  • Improved Impact Strength: Blending with ABS can enhance the toughness and impact resistance of brittle polymers. [, , ]
  • Enhanced Processability: ABS can improve the melt flow characteristics of some polymers, making them easier to mold or extrude. [, ]
  • Modified Thermal Properties: Blends can exhibit tailored glass transition temperatures, affecting their flexibility and heat resistance. [, ]

Q3: How does the presence of additives influence the properties of ABS?

A3: Additives play a crucial role in modifying the properties of ABS for specific applications. For example:

  • Flame Retardants: Enhance fire resistance, crucial for applications in electronics and construction. [, , , ]
  • Impact Modifiers: Improve toughness and impact strength, important for products subjected to mechanical stress. [, ]
  • Antioxidants: Protect the polymer from degradation due to oxidation, extending its lifespan. [, ]
  • UV Stabilizers: Prevent degradation and discoloration caused by UV radiation, important for outdoor applications. []

Q4: Are there any challenges in recycling ABS?

A4: While ABS is recyclable [, , ], challenges exist:

  • Identification and Separation: Imprecise identification symbols and the presence of various additives can complicate the sorting and recycling process. []
  • Downcycling: Recycled ABS often exhibits slightly lower mechanical properties compared to virgin material. [, ]

Q5: What are some common applications of ABS?

A5: ABS finds widespread use in various industries due to its desirable properties:

  • Automotive Industry: Interior parts, exterior components, dashboards, and bumpers. [, ]
  • Electronics and Appliances: Housings for computers, monitors, keyboards, and other electronic devices. [, , ]

Q6: How is ABS being utilized in advanced applications like electromagnetic interference (EMI) shielding?

A6: Research explores incorporating conductive fillers like carbon nanotubes (CNTs) [, ] and copper particles [] into ABS to create composites with enhanced electrical conductivity. These composites show promise for EMI shielding applications in electronics, aerospace, and other fields requiring protection from electromagnetic radiation.

Q7: What is the environmental impact of ABS production and disposal?

A7: ABS production involves the use of fossil fuels and generates waste streams. Improper disposal can lead to environmental pollution. Research focuses on:

  • Developing sustainable production methods: Utilizing renewable resources and minimizing waste generation. []
  • Improving recyclability: Enhancing sorting techniques and developing closed-loop recycling processes. []
  • Exploring biodegradable alternatives: Investigating the use of bio-based polymers with similar properties to ABS. []

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